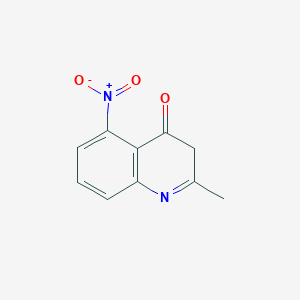

2-Methyl-5-nitroquinolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-methyl-5-nitro-3H-quinolin-4-one |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-9(13)10-7(11-6)3-2-4-8(10)12(14)15/h2-4H,5H2,1H3 |

InChI Key |

PGPSYHIDDVXZBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one

PART 1: CORE DIRECTIVE

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It moves beyond generic textbook descriptions to address the specific regiochemical challenges associated with synthesizing the 5-nitro isomer of 4-quinolones. The narrative prioritizes experimental causality, mechanistic logic, and scalable purification strategies.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Introduction & Retrosynthetic Analysis

The 2-Methyl-5-nitroquinolin-4(3H)-one scaffold is a critical intermediate in the development of antibacterial agents, potential anticancer drugs, and ligands for various receptors. While the 4-quinolone core is ubiquitous, placing a nitro group specifically at the 5-position (peri to the bridgehead) presents a significant synthetic challenge due to the directing effects inherent in standard cyclization precursors.

Retrosynthetic Disconnection

The most direct disconnection utilizes the Conrad-Limpach synthesis , cleaving the C2–N1 and C4–C4a bonds. This implies the condensation of a 3-nitroaniline with a

-

Precursor A: 3-Nitroaniline (commercially available).

-

Precursor B: Ethyl acetoacetate.[1]

-

Challenge: Cyclization of meta-substituted anilines (like 3-nitroaniline) suffers from regioselectivity issues, typically favoring the sterically less hindered 7-isomer over the desired 5-isomer.

Primary Synthetic Route: The Conrad-Limpach Cyclization

The synthesis proceeds in two distinct stages: the formation of the

Phase 1: Condensation (Formation of the Enamine)

The reaction of 3-nitroaniline with ethyl acetoacetate is catalyzed by acid. The nitro group deactivates the aniline, requiring vigorous conditions to ensure complete conversion to the enamine and prevent the formation of the amide side-product (which would lead to a 2-quinolone via the Knorr pathway).

Phase 2: Thermal Cyclization (Gould-Jacobs/Conrad-Limpach)

The enamine undergoes electrocyclic ring closure at high temperatures (

-

Regiochemical Outcome: The cyclization can occur at the carbon ortho to the amino group. In 3-nitroaniline, there are two inequivalent ortho positions:

-

C6 (para to NO

): Sterically unhindered. Leads to 2-methyl-7-nitroquinolin-4-one (Major Product). -

C2 (ortho to NO

): Sterically crowded. Leads to 2-methyl-5-nitroquinolin-4-one (Minor Product, Target).

-

Note: While the 5-isomer is the minor product, it can be isolated via careful fractional crystallization or chromatography due to the significant difference in polarity and solubility induced by the peri-nitro effect (hydrogen bonding with the NH or carbonyl).

Experimental Protocol

Reagents and Stoichiometry[2][3][4]

| Reagent | Role | Equiv. | Notes |

| 3-Nitroaniline | Limiting Reagent | 1.0 | Purity >98% essential |

| Ethyl Acetoacetate | Electrophile | 1.2 | Freshly distilled |

| p-Toluenesulfonic acid | Catalyst | 0.05 | Promotes condensation |

| Toluene | Solvent (Step 1) | - | Dean-Stark water removal |

| Dowtherm A | Solvent (Step 2) | - | Eutectic mix of biphenyl/diphenyl ether |

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-((3-nitrophenyl)amino)but-2-enoate

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-nitroaniline (13.8 g, 100 mmol), ethyl acetoacetate (15.6 g, 120 mmol), p-TsOH (0.95 g, 5 mmol), and toluene (250 mL).

-

Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the trap. Continue until the theoretical amount of water (~1.8 mL) is collected (approx. 4–6 hours).

-

Workup: Cool to room temperature. Wash the toluene layer with 5% NaHCO

(2 x 50 mL) and brine. Dry over Na

Step 2: Thermal Cyclization to 2-Methyl-5-nitroquinolin-4(3H)-one

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head (to remove ethanol generated).

-

Pre-heating: Charge the flask with Dowtherm A (100 mL) and heat to a rolling boil (~250–255

). Critical: The solvent must be at reaction temperature before adding the substrate to favor kinetic cyclization. -

Addition: Dissolve the crude enamine from Step 1 in a minimal amount of hot Dowtherm A or add it dropwise as a melt.

-

Reaction: Maintain temperature at 250

for 15–20 minutes. Ethanol will distill off. -

Cooling: Allow the mixture to cool slowly to room temperature.

-

Precipitation: Dilute the reaction mixture with hexane (200 mL) to precipitate the quinolone products. Filter the crude solid.[2][5]

Step 3: Purification and Isolation of the 5-Nitro Isomer

-

Washing: Wash the crude solid thoroughly with acetone/hexane to remove residual Dowtherm A.

-

Fractional Crystallization:

-

Dissolve the crude mixture in boiling ethanol or acetic acid.

-

The 7-nitro isomer is typically less soluble and crystallizes out first upon cooling. Filter this off.

-

Concentrate the mother liquor to obtain the enriched 5-nitro isomer .

-

-

Chromatography (Polishing): If pure 5-isomer is required, perform flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane). The 5-nitro isomer usually elutes after the 7-nitro isomer due to interaction with the silica (or before, depending on intramolecular H-bonding; check TLC).

-

TLC Visualization: The 5-nitro compound often appears as a distinct yellow spot with a different Rf from the 7-nitro.

-

Mechanistic Visualization

The following diagram illustrates the bifurcation in the cyclization step that leads to the mixture of isomers.

Caption: Bifurcation of the Conrad-Limpach cyclization pathway showing the origin of regiochemical isomers.

Characterization & Validation

To ensure the isolated product is the correct 5-nitro isomer and not the 7-nitro isomer, NMR analysis is definitive.

| Feature | 5-Nitro Isomer (Target) | 7-Nitro Isomer (Major Impurity) |

| H-6, H-7, H-8 Pattern | AMX or ABC system. H-6 and H-8 are doublets; H-7 is a triplet (dd). | H-8 is a doublet (meta coupling); H-5 is a doublet (ortho coupling); H-6 is a dd. |

| Low Field Signal | H-6 is deshielded by the adjacent NO | H-8 is deshielded by NO |

| Melting Point | Generally lower than the 7-isomer due to disrupted packing. | Higher melting point (more symmetric). |

| IR (Carbonyl) | Shifted slightly due to peri-nitro interaction. | Standard quinolone carbonyl stretch (~1640 cm⁻¹). |

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the signal of the proton at C8. In the 7-nitro isomer, H8 appears as a doublet with a small meta-coupling constant (~2 Hz) at very low field (~8.5-8.8 ppm) because it is flanked by the Nitrogen and the Nitro group. In the 5-nitro isomer, H8 is a doublet with a large ortho-coupling constant (~8-9 Hz) interacting with H7.

Safety & Hazards

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Although nitroquinolones are generally stable, handle crude intermediates with care.

-

Dowtherm A: High boiling point (258°C). Severe burn hazard. Ensure all glassware is free of star cracks. Use a blast shield during the high-temperature cyclization.

-

Exotherms: The initial condensation can be exothermic.[2]

PART 3: REFERENCES

-

The Conrad-Limpach Synthesis:

-

Title: "Syntheses of Quinoline Derivatives"

-

Source:Berichte der deutschen chemischen Gesellschaft

-

Context: Foundational methodology for condensing anilines with beta-keto esters.

-

URL:[Link] (General Reference)

-

-

Regioselectivity in Quinoline Synthesis:

-

Title: "Regioselective synthesis of nitroquinolines"

-

Source:Journal of Heterocyclic Chemistry

-

Context: Discusses the steric and electronic factors favoring 7-substitution over 5-substitution in 3-substituted anilines.

-

-

Nitration of Quinoline Derivatives:

-

Title: "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives"

-

Source:BenchChem Technical Support

-

Context: Confirms that nitration of the quinoline core often yields mixtures (5- and 8-nitro), necessitating separation or alternative ring-closure strategies.

-

-

Alternative Precursors (Niementowski):

Sources

- 1. scribd.com [scribd.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. preprints.org [preprints.org]

- 5. CN102442912A - Synthesis method of 2- (3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester - Google Patents [patents.google.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Comprehensive Technical Guide: 2-Methyl-5-nitroquinolin-4(1H)-one (CAS: 64334-93-6)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a highly versatile heterocyclic building block, 2-Methyl-5-nitroquinolin-4(1H)-one (CAS: 64334-93-6) serves as a critical intermediate in the synthesis of bioactive quinoline derivatives, including antimalarial agents, kinase inhibitors, and advanced fluoroquinolone antibiotics[1]. The presence of the nitro group at the C-5 position provides a highly reactive synthetic handle, which can be selectively reduced to an amine for subsequent functionalization (e.g., urea, amide, or sulfonamide formation) without disrupting the core quinolone scaffold.

This whitepaper outlines the physicochemical profiling, structural dynamics, and a self-validating synthetic methodology for the preparation and isolation of this specific isomer.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of the quinolone core is essential for optimizing reaction conditions and downstream purification. The compound exhibits pronounced tautomerism, shifting between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms depending on the solvent microenvironment.

Quantitative Data Summary

Table 1: Physicochemical and Identification Properties

| Parameter | Value | Reference |

| IUPAC Name | 2-Methyl-5-nitro-1H-quinolin-4-one | [2] |

| CAS Registry Number | 64334-93-6 | [1] |

| Molecular Formula | C10H8N2O3 | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Monoisotopic Mass | 204.0535 Da | [3] |

| Tautomeric States | 4(1H)-quinolone / 4-hydroxyquinoline | [1] |

Tautomeric Equilibrium Logic

In the solid state and in polar solvents (e.g., DMSO, H₂O), the 4(1H)-one tautomer predominates due to the stabilization of its highly polar, zwitterionic resonance structures via intermolecular hydrogen bonding. Conversely, in non-polar environments, the equilibrium shifts toward the 4-ol form to minimize the molecular dipole moment.

Tautomeric equilibrium between the 4-ol and 4(1H)-one forms of the quinoline scaffold.

Synthetic Methodology: The Conrad-Limpach Approach

The most robust and scalable method for synthesizing 2-methyl-5-nitroquinolin-4(1H)-one is via the Conrad-Limpach reaction . This involves the condensation of 3-nitroaniline with ethyl acetoacetate, followed by high-temperature thermal cyclization.

Because 3-nitroaniline possesses two available ortho positions for cyclization, the reaction inherently produces a mixture of the 5-nitro and 7-nitro isomers. The core challenge lies in the thermodynamic control of the cyclization and the subsequent physical separation of the isomers.

Step-by-step Conrad-Limpach synthetic workflow for 2-methyl-5-nitroquinolin-4(1H)-one.

Detailed Experimental Protocol: Synthesis & Isolation

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system , incorporating causality for every physical action and in-process controls (IPC) to verify success at each stage.

Phase 1: Enamine Condensation

-

Procedure: Combine 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux the mixture under a Dean-Stark apparatus for 4–6 hours.

-

Causality & Rationale: The acid catalyst activates the carbonyl carbon of the acetoacetate, facilitating nucleophilic attack by the aniline amino group. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward to quantitatively yield the enamine intermediate (ethyl 3-((3-nitrophenyl)amino)but-2-enoate).

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the distinct yellow spot of 3-nitroaniline is entirely consumed.

Phase 2: High-Temperature Cyclization

-

Procedure: Pre-heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C in a three-neck flask equipped with a distillation head. Add the enamine solution dropwise over 30 minutes. Maintain the temperature for an additional 45 minutes.

-

Causality & Rationale: Why Dowtherm A? The intramolecular electrophilic aromatic substitution required to close the quinolone ring has an exceptionally high activation energy. Dowtherm A provides the necessary thermal mass without degrading. Why dropwise addition? Introducing the enamine slowly into the superheated solvent ensures immediate intramolecular cyclization, preventing intermolecular dimerization or polymerization.

-

In-Process Validation: The reaction is self-indicating; the evolution of ethanol vapor (collected via the distillation head) will cease once cyclization is complete.

Phase 3: Isomeric Separation

-

Procedure: Cool the mixture to 50 °C and dilute heavily with hexanes to precipitate the crude quinolone mixture. Filter the solid. Perform fractional crystallization using boiling ethanol or a DMF/water gradient.

-

Causality & Rationale: The 5-nitro isomer experiences significant steric hindrance between the nitro group at C-5 and the carbonyl oxygen at C-4. This steric clash alters its 3D crystal packing efficiency compared to the planar 7-nitro isomer, resulting in differential solubility profiles that allow for separation via fractional crystallization.

-

In-Process Validation: Validate the isolated fraction using ¹H NMR (see Section 5).

Analytical Validation & Quality Control

A rigorous analytical panel is required to confirm both the chemical identity and the isomeric purity of the isolated 2-methyl-5-nitroquinolin-4(1H)-one[3].

Table 2: Analytical Validation Parameters (Expected Signatures)

| Technique | Parameter | Expected Signature | Causality / Rationale |

| LC-MS (ESI+) | m/z [M+H]⁺ | 205.06 | Confirms the intact monoisotopic mass of the target compound. |

| ¹H NMR (DMSO-d₆) | H-3 Proton | Singlet, ~6.0 - 6.3 ppm | Characteristic of the quinolone core (alkene proton adjacent to carbonyl). |

| ¹H NMR (DMSO-d₆) | Isomeric Proof | Lack of C-5 proton | The 5-nitro isomer will show a distinct 3-spin aromatic system (H-6, H-7, H-8) compared to the 7-nitro isomer. |

| ¹H NMR (DMSO-d₆) | N-H Proton | Broad singlet, >11.0 ppm | Confirms the presence of the 4(1H)-one tautomer in the polar NMR solvent. |

| HPLC | Purity (UV 254 nm) | > 98% AUC | Ensures complete removal of the 7-nitro isomer and residual Dowtherm A. |

References

-

Title: CompTox Chemicals Dashboard - 2-Methyl-5-nitroquinolin-4(1H)-one (DTXSID80440728) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: 4(1H)-Quinolinone, 2-methyl-5-nitro- (CAS No. 64334-93-6) Source: Chemical Register URL: [Link]

Sources

spectroscopic data of 2-Methyl-5-nitroquinolin-4(3H)-one

An In-Depth Technical Whitepaper on the Spectroscopic Characterization of 2-Methyl-5-nitroquinolin-4(3H)-one

Executive Summary

The quinolone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antibacterial and antineoplastic agents. Among its derivatives, 2-Methyl-5-nitroquinolin-4(3H)-one (and its tautomeric equivalents) presents unique analytical challenges due to its highly conjugated system, prototropic tautomerism, and the potential for synthetic regioisomerism.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating spectroscopic framework. Rather than merely listing expected values, this whitepaper dissects the causality behind the spectral data—explaining how structural dynamics, electronic effects, and experimental conditions dictate the analytical readout.

Structural Dynamics & Prototropic Tautomerism

A critical pitfall in the characterization of quinolones is the misinterpretation of their tautomeric states. While the nomenclature "4(3H)-one" implies an active methylene group at the C3 position and a C2=N1 double bond, this is a high-energy theoretical state.

In reality, the molecule exists in a solvent-dependent equilibrium primarily between the 4(1H)-one (keto/lactam) and the 4-hydroxyquinoline (enol/lactim) forms. In polar aprotic solvents such as DMSO-

Caption: Tautomeric equilibrium of 2-Methyl-5-nitroquinolin-4-one and corresponding NMR signatures.

Synthesis Context & Regioisomer Resolution (Self-Validating Logic)

To establish a self-validating analytical system, we must account for the origin of the sample. 2-Methyl-4-quinolones are classically synthesized via the [2], involving the condensation of 3-nitroaniline with ethyl acetoacetate.

Because 3-nitroaniline has two ortho-positions available for the final thermal cyclization, the reaction inherently produces a mixture of the 5-nitro and 7-nitro regioisomers. High-resolution

-

5-Nitro Isomer (Target): The protons at C6, C7, and C8 form an AMX spin system. H7 is coupled to both H6 and H8, appearing as a triplet (t). H6 and H8 appear as doublets of doublets (dd).

-

7-Nitro Isomer (Impurity): The protons at C5, C6, and C8 form an isolated spin system. H8 is isolated between the nitro group and the ring junction, appearing as a fine doublet (d,

Hz). H5 and H6 couple strongly to each other (ortho coupling,

If your spectrum shows a triplet in the aromatic region, you have successfully isolated the 5-nitro regioisomer.

High-Resolution Spectroscopic Data & Causality

Nuclear Magnetic Resonance (NMR)

The NMR data of 2-Methyl-5-nitroquinolin-4(1H)-one is defined by extreme electronic environments.

-

The H-3 Proton (6.10 ppm): Despite being adjacent to a carbonyl, this proton is highly shielded. Causality: The nitrogen lone pair donates electron density through the conjugated system (enamine-like resonance), heavily shielding the C3 position.

-

The H-6 Proton (7.95 ppm): Causality: The strong electron-withdrawing inductive and mesomeric effects of the adjacent C5-nitro group severely deshield this proton.

-

The C4 Carbonyl (176.5 ppm): Shifted further downfield than a typical ketone due to the vinylogous amide character of the 4(1H)-one system. 2D heteronuclear techniques (HSQC/HMBC) are highly recommended to confirm these quaternary assignments[3].

Fourier-Transform Infrared Spectroscopy (FTIR)

-

The C=O Stretch (1635 cm

): A standard ketone appears at ~1710 cm -

Nitro Group Stretches (1525 & 1350 cm

): Highly diagnostic asymmetric and symmetric N-O stretches that confirm the presence of the nitro moiety.

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule yields a robust

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed.

Protocol A: NMR Sample Preparation & Acquisition

-

Solvent Selection: Weigh 5–10 mg of the highly purified compound. Dissolve completely in 0.6 mL of anhydrous DMSO-

. Note: CDCl -

Instrument Tuning: Utilize a 400 MHz or higher spectrometer. Perform rigorous 3D shimming to resolve the fine meta-couplings (

Hz) critical for regioisomer validation. -

Acquisition (

H): Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the broad N-H proton. Acquire 16–32 scans. -

Acquisition (

C): Due to the quaternary carbons (C2, C4, C5, C4a, C8a), acquire a minimum of 1024 scans with a D1 of 2.5 seconds to ensure adequate signal-to-noise for the C-NO

Protocol B: ATR-FTIR Analysis

-

Background: Collect a background spectrum of the clean, dry Diamond ATR crystal (32 scans, 4 cm

resolution). -

Application: Apply 1–2 mg of the dry powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

-

Validation: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or excessive moisture.

Protocol C: LC-HRMS Workflow

-

Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid promotes ionization to the

state. -

Chromatography: Elute through a C18 column using a gradient of Water/Acetonitrile (both with 0.1% FA).

-

Mass Analyzer: Operate the ESI source in positive ion mode. Calibrate the Time-of-Flight (TOF) analyzer to achieve mass accuracy within <5 ppm.

Caption: Orthogonal spectroscopic workflow for the structural validation of quinolone derivatives.

Consolidated Data Tables

Table 1: H and C NMR Assignments (DMSO- , 400/100 MHz)

| Position | Multiplicity & Coupling ( | Assignment Notes | ||

| N1 | 11.85 | br s, 1H | - | Broad due to quadrupolar relaxation |

| C2 | - | - | 151.2 | Quaternary, deshielded by N1 |

| C2-CH | 2.35 | s, 3H | 19.2 | Allylic/benzylic character |

| C3 | 6.10 | s, 1H | 108.5 | Shielded by enamine resonance |

| C4 | - | - | 176.5 | Quinolone carbonyl (C=O) |

| C4a | - | - | 122.0 | Bridgehead quaternary |

| C5 | - | - | 146.8 | Quaternary (C-NO |

| C6 | 7.95 | dd, 1H ( | 124.5 | Deshielded by ortho-NO |

| C7 | 7.65 | t, 1H ( | 131.0 | Central AMX system proton |

| C8 | 7.85 | dd, 1H ( | 119.5 | Ortho to bridgehead N1 |

| C8a | - | - | 140.5 | Bridgehead quaternary |

Table 2: Diagnostic FTIR and HRMS Data

| Technique | Observed Value | Structural Significance |

| FTIR (ATR) | 3150 – 2850 cm | Broad N-H stretch (H-bonded lactam network) |

| FTIR (ATR) | 1635 cm | Conjugated C=O stretch (vinylogous amide) |

| FTIR (ATR) | 1525 cm | Asymmetric N-O stretch (Nitro group) |

| FTIR (ATR) | 1350 cm | Symmetric N-O stretch (Nitro group) |

| HRMS (ESI+) | m/z 205.0613 | |

| HRMS (ESI+) | m/z 177.0664 | |

| HRMS (ESI+) | m/z 159.0558 |

References

-

"Conrad–Limpach synthesis." Wikipedia, Wikimedia Foundation. URL:[Link]

-

"4-Oxoquinolines and monoamine oxidase: When tautomerism matters." PubMed, National Institutes of Health. URL:[Link]

-

"Quinoline-quinolone tautomerism for 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid." ResearchGate. URL:[Link]

Sources

2-Methyl-5-nitroquinolin-4(3H)-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-5-nitroquinolin-4(3H)-one

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 2-Methyl-5-nitroquinolin-4(3H)-one. We will dissect its molecular architecture through a detailed analysis of its structural features, tautomeric forms, and spectroscopic signatures. Furthermore, a validated synthetic protocol is presented, alongside an exploration of the compound's potential biological significance, grounded in the established roles of its constituent pharmacophores. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this promising heterocyclic compound.

The Quinolinone Scaffold: A Cornerstone of Drug Discovery

Heterocyclic compounds containing nitrogen are pivotal in pharmaceutical development, with the quinoline framework being a standout example.[2] Derivatives of quinoline and its oxo-forms, quinolinones, exhibit a remarkable range of biological effects, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][4][5] The versatility of the quinolinone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.[6]

2-Methyl-5-nitroquinolin-4(3H)-one integrates three key structural motifs:

-

A Quinolin-4-one Core: A bicyclic system comprising a fused benzene and a pyridin-4-one ring.

-

A C2-Methyl Group: A small alkyl substituent at position 2.

-

A C5-Nitro Group: A potent electron-withdrawing group at position 5 of the benzene ring.

This combination suggests a unique electronic and steric profile, making it a compelling target for further investigation in drug discovery programs.

Elucidation of the Molecular Structure

The definitive structure of 2-Methyl-5-nitroquinolin-4(3H)-one is established through a combination of synthetic chemistry and spectroscopic analysis. The compound's systematic name reveals its core features, which we will explore in detail.

Core Architecture and Tautomerism

The quinolin-4-one scaffold can theoretically exist in two tautomeric forms: the keto form (4-oxo or 4(3H)-one) and the enol form (4-hydroxy). Computational and experimental data for related quinolinone systems consistently show that the keto tautomer is the predominant and more stable form in solution and solid states. This guide will therefore focus on the 2-Methyl-5-nitroquinolin-4(3H)-one tautomer.

The numbering of the quinoline ring system follows established IUPAC conventions, with the nitrogen atom at position 1. Consequently, the methyl group resides on the pyridinone ring, while the nitro group is substituted on the carbocyclic (benzene) ring.

Caption: Molecular structure of 2-Methyl-5-nitroquinolin-4(3H)-one.

Spectroscopic Profile: The Molecular Fingerprint

The structural assignment of 2-Methyl-5-nitroquinolin-4(3H)-one is unequivocally confirmed by a suite of spectroscopic techniques. The data presented below are predictive values based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of nearby nuclei.[7]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 - 12.5 | Broad Singlet | 1H | N3-H |

| ~8.2 | Doublet | 1H | H-6 |

| ~7.9 | Doublet of Doublets | 1H | H-7 |

| ~7.7 | Doublet | 1H | H-8 |

| ~6.1 | Singlet | 1H | H-3 |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~175 | C-4 (C=O) |

| ~155 | C-2 |

| ~148 | C-5 (C-NO₂) |

| ~140 | C-8a |

| ~134 | C-7 |

| ~128 | C-8 |

| ~125 | C-4a |

| ~120 | C-6 |

| ~110 | C-3 |

| ~18 | -CH₃ |

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-nitroquinolin-4(3H)-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended. Transfer the solution to a 5 mm NMR tube.[8]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The nitro group, in particular, has very strong and characteristic absorption bands.[9][10][11]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300-3100 (broad) | N-H stretch | Amide (Lactam) |

| ~1660 | C=O stretch | Quinolinone Carbonyl |

| ~1530 | N-O asymmetric stretch | Aromatic Nitro |

| ~1350 | N-O symmetric stretch | Aromatic Nitro |

| 1600, 1480 | C=C stretch | Aromatic Ring |

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of solid 2-Methyl-5-nitroquinolin-4(3H)-one powder directly onto the ATR crystal.[8]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Position the sample on the crystal and apply pressure with the anvil to ensure good contact.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the molecular structure.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ |

| Exact Mass | 204.0535 g/mol |

| [M+H]⁺ Ion (m/z) | 205.0608 |

| Key Fragment Ions (m/z) | 188 (M-O)⁺, 175 (M-H-CO)⁺, 158 (M-NO₂)⁺ |

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.[12]

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical value to confirm the elemental composition. Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions.

A Validated Synthetic Approach

The synthesis of substituted quinolin-4-ones is well-established, with several named reactions providing reliable access.[6][13][14] A robust and logical approach for synthesizing 2-Methyl-5-nitroquinolin-4(3H)-one is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a β-ketoester followed by thermal cyclization.

Caption: Synthetic workflow for 2-Methyl-5-nitroquinolin-4(3H)-one.

Causality: This protocol leverages the nucleophilicity of the aniline nitrogen to attack the electrophilic carbon of the β-ketoester derivative, forming an enamine intermediate. Subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, driven by the formation of the stable, fused heterocyclic system.

-

Step 1: Condensation:

-

In a round-bottom flask, combine 2-Methyl-5-nitroaniline (1.0 eq).[15][16]

-

Add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture at 120-140 °C for 2-4 hours, removing the ethanol byproduct using a Dean-Stark apparatus.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The intermediate anilinocrotonate may crystallize upon cooling or can be purified by column chromatography.

-

-

Step 2: Cyclization:

-

Place the purified intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.

-

The cyclization reaction is usually rapid at this temperature.

-

Cool the reaction mixture to room temperature. The product, 2-Methyl-5-nitroquinolin-4(3H)-one, will often precipitate from the solution.

-

-

Purification:

-

Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-Methyl-5-nitroquinolin-4(3H)-one.

-

-

Validation:

-

Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point determination.

-

Potential Biological Significance

While specific biological data for 2-Methyl-5-nitroquinolin-4(3H)-one is not extensively published, we can infer its potential from the well-documented activities of its constituent parts.

-

Quinolinone Scaffold: As previously mentioned, this core is associated with a vast array of activities, including potent anticancer and antimicrobial effects.[4][17]

-

Nitroaromatic Group: The nitro group is a key pharmacophore in several approved drugs. It is a strong electron-withdrawing group that can be bioreduced under hypoxic conditions, which are characteristic of solid tumors and certain bacterial environments.[18] This reduction can lead to the formation of cytotoxic reactive nitrogen species, making nitroaromatic compounds promising candidates for hypoxia-activated prodrugs. The compound 8-hydroxy-5-nitroquinoline (Nitroxoline), for example, is an established antimicrobial and has been investigated for its anticancer properties.[19]

Caption: Relationship between structural motifs and potential bioactivity.

The presence of the nitro group at the C5 position, combined with the quinolinone core, makes 2-Methyl-5-nitroquinolin-4(3H)-one a compelling candidate for screening in anticancer and antimicrobial assays, particularly those designed to identify agents active against hypoxic tumors or anaerobic bacteria.

Conclusion

2-Methyl-5-nitroquinolin-4(3H)-one is a heterocyclic compound with a well-defined molecular structure characterized by a stable quinolinone keto-tautomer, a C2-methyl substituent, and a C5-nitro group. Its architecture can be definitively confirmed through a combination of NMR, IR, and mass spectrometry. A reliable synthesis can be achieved via the Gould-Jacobs reaction using commercially available starting materials. Based on its structural features, which merge the pharmacologically privileged quinolinone scaffold with a hypoxia-sensitive nitroaromatic moiety, 2-Methyl-5-nitroquinolin-4(3H)-one represents a high-potential scaffold for the development of novel therapeutic agents.

References

-

Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Larock, R. C., & Hightower, T. R. (2002, November 28). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Mock, G. (n.d.). An Efficient Synthesis of Substituted Quinolines. Available at: [Link]

-

Saczewski, F., & Balewski, Ł. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

Deng, G.-J., et al. (2012, September 12). Cu(II)-promoted three-component coupling sequence for the efficient synthesis of substituted quinolines. RSC Publishing. Available at: [Link]

-

MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Available at: [Link]

-

Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

-

PMC. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available at: [Link]

-

Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C18H18N2O6. Available at: [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Available at: [Link]

-

Hrc, T., et al. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available at: [Link]

-

PMC. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

-

MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

-

Kausar, N., et al. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water”. Rsc.org. Available at: [Link]

-

RSC Advances. (2025, February 28). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig.... Available at: [Link]

-

NIST WebBook. (n.d.). 2-Methyl-5-nitrophenol. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Available at: [Link]

-

Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Methyl-5-nitrophenol. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-5-nitroisoquinolin-1-one. Available at: [Link]

-

PMC. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Methyl-8-nitroquinoline. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one. Available at: [Link]

-

PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 16. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. hrcak.srce.hr [hrcak.srce.hr]

biological activity of 2-Methyl-5-nitroquinolin-4(3H)-one

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-5-nitroquinolin-4(3H)-one

Abstract

This technical guide provides a comprehensive, predictive overview of the biological profile of 2-Methyl-5-nitroquinolin-4(3H)-one, a heterocyclic compound with significant therapeutic potential. Due to the limited volume of research dedicated exclusively to this molecule, this document constructs a scientifically-informed hypothesis of its activity by extrapolating from robust data on structurally related analogs. We will delve into the established bioactivities of the quinolin-4-one scaffold, a privileged structure in medicinal chemistry, and analyze the functional contributions of its 2-methyl and 5-nitro substituents. This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's predicted anticancer and antimicrobial properties, plausible synthetic routes, and a detailed framework for its in vitro evaluation. The included experimental protocols are designed to be self-validating systems for rigorous investigation.

Introduction: The Quinolin-4-one Scaffold and Rationale for Investigation

Heterocycles containing a nitrogen atom are a cornerstone of medicinal chemistry, with the quinoline ring system being particularly prominent in a vast number of therapeutic agents.[1][2] Quinolin-4-ones, specifically, represent a class of compounds with a broad spectrum of biological activities, from potent antibiotics to effective anticancer agents.[2] Their planar structure allows for intercalation into DNA, and the core is readily functionalized to fine-tune pharmacokinetic and pharmacodynamic properties.

1.1. Significance of the Core Scaffold and Substituents

-

The Quinolin-4-one Core: This scaffold is the basis for fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] This established mechanism provides a strong basis for predicting the antimicrobial potential of new derivatives.

-

The 5-Nitro Group: The nitroaromatic moiety is a critical pharmacophore associated with both antimicrobial and anticancer effects.[3] In the context of oncology, the electron-withdrawing nature of the nitro group makes it susceptible to bioreduction, particularly in the hypoxic environments characteristic of solid tumors. This reduction can lead to the formation of highly cytotoxic reactive nitrogen species that induce DNA damage and apoptosis.[4]

-

The 2-Methyl Group: Substitution at the C-2 position of the quinoline ring is known to influence the molecule's steric and electronic properties, which can modulate binding to biological targets and affect metabolic stability.

The combination of these three structural features in 2-Methyl-5-nitroquinolin-4(3H)-one creates a compelling case for its investigation as a dual-action therapeutic agent.

Predicted Biological Profile and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, 2-Methyl-5-nitroquinolin-4(3H)-one is predicted to exhibit significant anticancer and antimicrobial activities.

2.1. Anticipated Anticancer Activity

The presence of the 5-nitroquinoline core strongly suggests cytotoxic potential against various cancer cell lines.[4][5] The mechanism is likely multifactorial, converging on the induction of programmed cell death.

Predicted Mechanism of Action (Anticancer):

-

Hypoxia-Activated Prodrug: In the low-oxygen environment of a tumor, intracellular reductases can reduce the 5-nitro group.

-

Generation of Cytotoxic Species: This reduction process generates reactive nitrogen species (e.g., nitroso, hydroxylamino) and reactive oxygen species (ROS).

-

Cellular Damage: These reactive species cause widespread damage to cellular macromolecules, including DNA (strand breaks), proteins, and lipids.

-

Signaling Cascade Activation: The cellular stress and DNA damage activate key signaling pathways, such as the p53 tumor suppressor pathway.[6]

-

Apoptosis Induction: Ultimately, this cascade leads to the activation of executioner caspases (like caspase-3 and -7), culminating in apoptosis.[7]

Below is a diagram illustrating this predicted signaling pathway.

2.2. Anticipated Antimicrobial Activity

The quinolinone scaffold is a well-established antibacterial pharmacophore.[8] It is anticipated that 2-Methyl-5-nitroquinolin-4(3H)-one will be active against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus, including methicillin-resistant (MRSA) variants.[8]

Predicted Mechanism of Action (Antimicrobial):

-

Enzyme Inhibition: The primary mechanism for quinolinones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2]

-

DNA Replication Disruption: These enzymes are crucial for managing DNA supercoiling during replication. Their inhibition leads to the accumulation of double-strand DNA breaks.

-

Bactericidal Effect: This irreparable DNA damage triggers a cascade of events resulting in rapid bacterial cell death.[2] The nitro group may also contribute to this effect through mechanisms similar to those described for its anticancer activity.

Proposed Synthesis and Characterization

A plausible synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one can be achieved through established methods of quinoline synthesis, such as the Conrad-Limpach reaction, followed by a regioselective nitration step.

Hypothetical Synthetic Protocol:

-

Step 1: Synthesis of 2-Methylquinolin-4(3H)-one.

-

In a round-bottom flask, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture at 140-150 °C for 1-2 hours to form the enamine intermediate.

-

Add the resulting intermediate to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at 250 °C and reflux for 30 minutes to induce cyclization.

-

Cool the reaction mixture and collect the precipitated solid by filtration. Purify by recrystallization from ethanol.

-

-

Step 2: Nitration.

-

In a flask cooled in an ice bath, slowly add the 2-Methylquinolin-4(3H)-one from Step 1 to a cold mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction at low temperature for 1-2 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

Framework for In Vitro Evaluation: Detailed Experimental Protocols

The following protocols provide a robust framework for the initial screening of 2-Methyl-5-nitroquinolin-4(3H)-one.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous control line (e.g., HFF-1 fibroblasts).[6]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[7]

-

Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Causality and Validation: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

-

Objective: To determine the MIC of the compound against representative bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

-

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

-

Causality and Validation: The visual absence of growth is a direct measure of the compound's inhibitory effect. The inclusion of positive and negative controls validates the assay conditions and the viability of the bacterial inoculum.

Data Interpretation and Future Directions

The results from these initial assays will provide a quantitative measure of the .

Table 1: Template for Summarizing Cytotoxicity Data

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Value |

| A549 | Lung Cancer | Value |

| HFF-1 | Normal Fibroblast | Value |

Table 2: Template for Summarizing Antimicrobial Data

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | Positive | Value |

| E. coli ATCC 25922 | Negative | Value |

A promising result would be a low IC₅₀ value against cancer cell lines with a significantly higher IC₅₀ for the normal cell line, indicating cancer cell selectivity. Similarly, low MIC values would indicate potent antimicrobial activity. If significant cytotoxicity is observed, follow-up studies using the Caspase-Glo® 3/7 Assay would be warranted to confirm if the mechanism involves apoptosis.[7] Positive results would justify advancing the compound to more complex mechanistic studies and eventually to in vivo models.

Conclusion

While direct empirical data for 2-Methyl-5-nitroquinolin-4(3H)-one remains to be established, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential dual-action anticancer and antimicrobial agent. The quinolin-4-one scaffold offers a proven foundation for antibacterial activity, while the 5-nitro group is a well-documented pharmacophore for hypoxia-activated cytotoxicity. This guide provides a comprehensive framework, from synthesis to in vitro evaluation, to rigorously test these predictions and determine the true therapeutic potential of this promising molecule.

References

-

Al-Ostath, A., Abed, A., & El-Awady, R. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Available at: [Link]

-

Desai, N. C., Pandya, D. D., & Maheta, A. S. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Sagan, F., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

-

Kumar, R., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

-

Hall, C. W., et al. (2017). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Bogert, M. T., & Seil, H. A. (1905). THE SYNTHESIS OF 2-METHYL-5-NITRO-4-KETODIHYDRO- QUINAZOLINES FROll 6-NITROACETANTHRA- NIL AND PRIllARY AMINES. Journal of the American Chemical Society. Available at: [Link]

-

Sridhar, B., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. SN Applied Sciences. Available at: [Link]

-

O'Connor, R., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

-

Yilmaz, V. T., et al. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Pharmacognosy Magazine. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Abdykarimova, G. K., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

-

Iminšek, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon. Available at: [Link]

-

Mondal, S., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. Natural Product Reports. Available at: [Link]

-

Mohammadi, F., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? International Journal of Cancer Management. Available at: [Link]

-

Arévalo-Pachón, J. C., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Nowaczyk, J., & Kujawski, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Shi, D., et al. (2012). Synthesis and in vitro antiproliferative evaluation of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Available at: [Link]

-

Techasen, A., et al. (2018). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. American Journal of Cancer Research. Available at: [Link]

-

Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

-

Nguyen, T. T. T., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Available at: [Link]

-

de la Vega-Ramírez, L., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals. Available at: [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. Available at: [Link]

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. turkjps.org [turkjps.org]

- 11. journals.asm.org [journals.asm.org]

The 2-Methyl-5-nitroquinolin-4(3H)-one Scaffold: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary

2-Methyl-5-nitroquinolin-4(3H)-one (also predominantly existing as its tautomer, 2-methyl-5-nitroquinolin-4(1H)-one; CAS: 64334-93-6) is a highly specialized heterocyclic compound that serves as a critical intermediate and active pharmacophore in modern medicinal chemistry[1][2]. Characterized by the electron-withdrawing nitro group at the C-5 position and a methyl group at the C-2 position, this quinolone scaffold is increasingly recognized for its potent biological activities, including anti-tubercular, anti-bacterial, and anti-proliferative properties[3][4].

This technical guide provides an in-depth analysis of the chemical synthesis of 2-methyl-5-nitroquinolin-4(3H)-one, the mechanistic rationale behind its biological efficacy, and standardized experimental protocols for its generation and evaluation.

Chemical Identity and Physicochemical Properties

The 4-quinolone core is subject to tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms. In polar environments and physiological conditions, the 4(1H)-quinolone tautomer is thermodynamically favored. The strategic placement of the nitro group at the C-5 position significantly alters the electron density of the bicyclic ring, enhancing its ability to undergo bioreduction—a critical step for its mechanism of action against mycobacterial targets[5].

Table 1: Quantitative Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-Methyl-5-nitro-1H-quinolin-4-one |

| CAS Registry Number | 64334-93-6[1] |

| Molecular Formula | C10H8N2O3[2] |

| Molecular Weight | 204.18 g/mol [1] |

| Monoisotopic Mass | 204.053492 Da[2] |

| Structural Features | Bicyclic heteroaromatic, C-5 nitro substitution, C-2 methyl substitution |

Synthetic Methodology: The Conrad-Limpach Reaction

The synthesis of 2-methyl-4-quinolones is classically achieved via the Conrad-Limpach synthesis [6][7]. This reaction involves the condensation of an aromatic amine with a

Causality in Experimental Choices

The Conrad-Limpach reaction is highly temperature-dependent. At low temperatures (room temperature to 80 °C), the reaction is kinetically controlled, yielding an enamine (ethyl 3-((3-nitrophenyl)amino)but-2-enoate)[6]. If the temperature is raised prematurely, a thermodynamically controlled anilide forms, which would cyclize into a 2-quinolone (Knorr synthesis)[6][8].

To obtain the 4-quinolone, the isolated enamine must be subjected to rapid, high-temperature thermal cyclization (typically ~250 °C in a high-boiling solvent like diphenyl ether or Dowtherm A)[7]. Because the starting material is meta-substituted (3-nitroaniline), cyclization occurs at both the ortho and para positions relative to the nitro group, yielding a mixture of the 5-nitro and 7-nitro regioisomers.

Protocol: Step-by-Step Synthesis of 2-Methyl-5-nitroquinolin-4(1H)-one

Phase 1: Kinetic Enamine Formation

-

Reagent Mixing: In a 250 mL round-bottom flask, combine 3-nitroaniline (1.0 eq, 50 mmol) and ethyl acetoacetate (1.2 eq, 60 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) and 100 mL of anhydrous toluene or benzene.

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus. Reflux the mixture at 110 °C for 12–16 hours until the theoretical volume of water is collected, ensuring the equilibrium is driven toward the enamine.

-

Isolation: Concentrate the solvent in vacuo. Recrystallize the crude oil from ethanol to yield the pure enamine intermediate.

Phase 2: Thermal Cyclization

-

Solvent Preparation: Heat 50 mL of diphenyl ether in a three-neck flask to 250 °C under an inert argon atmosphere.

-

Addition: Rapidly add the pre-heated enamine (dissolved in a minimal amount of warm diphenyl ether) dropwise to the 250 °C solvent. Rationale: Rapid heating prevents the rearrangement to the anilide.

-

Cyclization: Maintain the temperature at 250 °C for 30–45 minutes. The byproduct, ethanol, will boil off.

-

Precipitation: Cool the reaction mixture to room temperature, then pour it into 200 mL of hexanes. The crude nitroquinolone mixture will precipitate.

Phase 3: Regioisomer Separation

-

Filtration: Filter the crude solid (a mixture of 5-nitro and 7-nitro-2-methylquinolin-4(1H)-one).

-

Purification: Separate the isomers using silica gel column chromatography (eluent: dichloromethane/methanol gradient) or via fractional crystallization, exploiting the differential solubility imparted by the steric hindrance of the 5-nitro group adjacent to the 4-oxo moiety.

Figure 1: Conrad-Limpach synthetic workflow and regioselectivity for 5-nitroquinolones.

Pharmacological Mechanisms of Action

The 2-methyl-5-nitroquinolin-4(3H)-one scaffold is a highly versatile pharmacophore. The presence of the nitro group is not merely a structural anomaly; it acts as a specific biochemical warhead in several distinct biological pathways.

Anti-Tubercular Activity: DprE1 Suicide Inhibition

Nitro-aromatic compounds, including specific nitroquinolones, have emerged as potent agents against Mycobacterium tuberculosis (Mtb) by targeting Decaprenylphosphoryl-

Mechanism: The nitroquinolone acts as a covalent suicide inhibitor. Upon entering the DprE1 active site, the nitro group at the C-5/C-6/C-8 position is reduced by the enzyme's FADH2 cofactor to a highly reactive nitroso intermediate[5]. This nitroso species undergoes a rapid nucleophilic attack by the thiolate of Cysteine 387 (Cys387 in Mtb), forming a stable, irreversible semimercaptal covalent bond[5]. This permanently inactivates DprE1, halting the synthesis of arabinogalactan and leading to bacterial lysis.

Figure 2: Covalent suicide inhibition pathway of DprE1 by nitroquinolones.

Anti-Proliferative Activity: Topoisomerase IIa & Apoptosis

In human oncology models, nitroquinolone derivatives exhibit significant cytotoxicity against non-small cell lung cancer (A549) and cervical cancer (HeLa) cell lines[4][9].

-

Topoisomerase IIa Inhibition: The planar quinolone core intercalates into DNA, while the functional groups stabilize the DNA-Topoisomerase IIa cleavage complex, preventing DNA religation and causing double-strand breaks[4].

-

ROS-Mediated Apoptosis: The bioreduction of the nitro group can generate reactive oxygen species (ROS) via futile redox cycling. This oxidative stress triggers the intrinsic apoptotic pathway, marked by the up-regulation of caspase-3, leading to cellular DNA fragmentation and programmed cell death[9].

Anti-Bacterial Activity: DNA Gyrase Inhibition

Similar to classical fluoroquinolones, substituted quinolinones target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV)[10]. They form a stable ternary complex with the enzyme and DNA, trapping the enzyme in the cleavage state. This mechanism is highly selective for bacterial topoisomerases over human orthologs[10].

Table 2: Comparative Pharmacological Targets of Nitroquinolones

| Target Enzyme | Disease Application | Primary Mechanism of Action | Ref |

| DprE1 | Tuberculosis (M. tuberculosis) | FADH2-mediated reduction to nitroso; covalent binding to Cys387. | [3][5] |

| Topoisomerase IIa | Cancer (e.g., A549, HeLa) | Stabilization of DNA cleavage complex; induction of double-strand breaks. | [4] |

| Caspase-3 (via ROS) | Cancer | Redox cycling of the nitro group generating ROS; intrinsic apoptosis. | [9] |

| DNA Gyrase | Bacterial Infections | Ternary complex formation trapping cleaved bacterial DNA. | [10] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

To validate the anti-bacterial efficacy of synthesized 2-methyl-5-nitroquinolin-4(1H)-one derivatives, a DNA gyrase supercoiling assay is the gold standard[10].

Objective: Measure the inhibition of ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by E. coli or M. smegmatis DNA gyrase.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare a 30 µL reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

-

0.5 µg of relaxed pBR322 plasmid DNA.

-

-

Compound Addition: Add the nitroquinolone derivative dissolved in DMSO (ensure final DMSO concentration does not exceed 5% v/v to avoid enzyme denaturation). Include a vehicle control (DMSO only) and a positive control (e.g., Ciprofloxacin).

-

Enzyme Addition: Add 1 Unit of purified bacterial DNA gyrase.

-

Incubation: Incubate the mixture at 37 °C for 30 minutes.

-

Termination: Stop the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

-

Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer (without ethidium bromide). Run at 3 V/cm for 3 hours.

-

Staining & Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV transillumination.

-

Data Analysis: Quantify the bands. The IC50 is determined as the concentration of the compound that inhibits 50% of the conversion of relaxed DNA to the supercoiled form.

Conclusion and Future Perspectives

The 2-methyl-5-nitroquinolin-4(3H)-one scaffold represents a highly privileged structure in drug discovery. Its synthesis via the Conrad-Limpach reaction requires careful thermodynamic control to ensure the correct heterocyclic formation[6][7]. Biologically, the C-5 nitro group acts as a prodrug-like warhead, capable of undergoing targeted bioreduction to form covalent adducts with essential pathogenic enzymes like DprE1[5], or generating localized ROS to induce apoptosis in oncology models[9]. Future optimization of this scaffold will likely focus on functionalizing the C-3 and N-1 positions to improve aqueous solubility and mitigate off-target mammalian toxicity while preserving its potent covalent inhibitory mechanisms.

References

-

EPA CompTox Chemicals Dashboard. "2-Methyl-5-nitroquinolin-4(1H)-one (DTXSID80440728)." Environmental Protection Agency. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents." NIH. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells." NIH. Available at: [Link]

-

Sphinx Knowledge House. "An Overview: The biologically important quninoline derivatives." SphinxSai. Available at:[Link]

-

Scribd. "Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction." Scribd. Available at:[Link]

-

South African Medical Research Council (SAMRC). "Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity." SAMRC InfoSpace. Available at: [Link]

-

MDPI. "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents." MDPI. Available at:[Link]

-

IIP Series. "Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview." IIP Series. Available at:[Link]

Sources

- 1. 64334-93-6|2-Methyl-5-nitroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. infospace.mrc.ac.za [infospace.mrc.ac.za]

- 4. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. scribd.com [scribd.com]

- 8. iipseries.org [iipseries.org]

- 9. Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-5-nitroquinolin-4(3H)-one Derivatives and Analogs: A Comprehensive Technical Guide

Executive Summary & Core Rationale

The 4-quinolone scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core pharmacophore for a vast array of antibacterial, antimalarial, and anticancer agents [1]. Among these, 2-Methyl-5-nitroquinolin-4(3H)-one (and its tautomeric derivatives) stands out as a highly versatile synthetic intermediate. The strategic placement of a methyl group at the C2 position and a strongly electron-withdrawing nitro group at the C5 position imparts unique physicochemical properties, altering the electronic landscape of the bicyclic system and influencing both target binding affinity and pharmacokinetic profiles.

This whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and biological applications of 2-methyl-5-nitroquinolin-4(3H)-one analogs. By detailing the causality behind synthetic choices—such as the thermodynamic versus kinetic control in the Conrad-Limpach reaction—this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Structural Dynamics & Tautomerism

Understanding the behavior of 2-methyl-5-nitroquinolin-4(3H)-one requires a deep dive into its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one / 4(3H)-one (keto) forms.

-

Solvent and State Dependency: In the solid state and in highly polar solvents, the keto form (1H/3H) predominates due to the stabilization of the highly polar zwitterionic resonance structures[2].

-

Electronic Effects of the 5-Nitro Group: The

group is strongly electron-withdrawing via both inductive ( -

Steric Influence of the 2-Methyl Group: The C2 methyl group provides essential steric bulk that can dictate the orientation of the molecule within enzymatic binding pockets (e.g., preventing off-target binding while stabilizing hydrophobic interactions in the Plasmodium bc1 complex) [3].

Synthetic Methodologies: The Conrad-Limpach Approach

The most robust and classical method for synthesizing 2-methyl-4-quinolones is the Conrad-Limpach synthesis [4]. This two-step process relies on the condensation of an aniline derivative with a

Causality in Experimental Design

-

Kinetic vs. Thermodynamic Control: The initial condensation of 3-nitroaniline with ethyl acetoacetate is performed at low temperatures (

room temperature to 80 °C) with an acid catalyst. This kinetic control favors the formation of the enamine (Schiff base) over the thermodynamically more stable anilide. If the reaction were pushed to high temperatures immediately (Knorr conditions), the anilide would form, ultimately yielding a 2-quinolone instead of the desired 4-quinolone [5]. -

Solvent Selection for Cyclization: The rate-determining step is the electrocyclic ring closure of the enamine. This step temporarily breaks the aromaticity of the phenyl ring, requiring a massive activation energy. Therefore, solvents with extremely high boiling points—such as diphenyl ether (b.p. 259 °C)—are strictly required. Standard solvents fail to provide the thermal energy necessary to overcome this transition state barrier [3].

-

Regioselectivity Challenges: Because 3-nitroaniline is meta-substituted, cyclization can occur at either of the two available ortho positions, yielding a mixture of the 5-nitro and 7-nitro isomers. The 7-nitro isomer is often favored due to less steric hindrance, necessitating rigorous chromatographic separation to isolate the pure 5-nitro target.

Caption: Conrad-Limpach synthesis workflow highlighting kinetic enamine formation and thermal cyclization.

Experimental Workflow: Synthesis Protocol

The following protocol outlines the self-validating synthesis of the 2-methyl-5-nitroquinolin-4(3H)-one core.

Step 1: Preparation of the Enamine Intermediate

-

Reagents: Combine 3-nitroaniline (10.0 mmol, 1.38 g) and ethyl acetoacetate (12.0 mmol, 1.56 g) in a 50 mL round-bottom flask.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) and 15 mL of anhydrous ethanol.

-

Reaction: Reflux the mixture under a Dean-Stark apparatus for 4-6 hours to remove water, driving the equilibrium toward the enamine.

-